3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate
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Overview
Description
3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is a compound that belongs to the class of chalcones, which are α, β-unsaturated ketones. Chalcones are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of heterogeneous catalysts, such as solid bases, can also enhance the efficiency of the reaction and make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The compound’s α, β-unsaturated carbonyl system can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes or disrupt cellular processes, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one
- 3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-one
- 2-Propen-1-one, 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenyl-
Uniqueness
3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-phenylprop-2-enyl 3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c19-17-11-8-16(9-12-17)10-13-18(20)21-14-4-7-15-5-2-1-3-6-15/h1-13,19H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBSEUVQZVQSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)C=CC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80766238 |
Source
|
Record name | 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115610-77-0 |
Source
|
Record name | 3-Phenylprop-2-en-1-yl 3-(4-hydroxyphenyl)prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80766238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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